![molecular formula C20H17ClN4O3 B2773082 2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251703-01-1](/img/structure/B2773082.png)

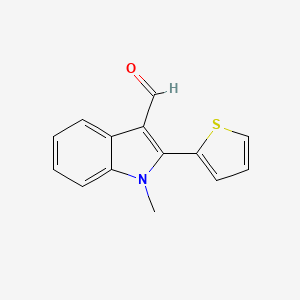

2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a broad range of bioactivities .

Synthesis Analysis

Quinoline derivatives can be synthesized using various protocols reported in the literature . For example, Emami et al. developed a novel class of quinoline derivatives by taking a specific starting material .Molecular Structure Analysis

Quinoline is a nitrogen-containing bicyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . Various synthesis protocols have been reported for the construction of quinoline and its derivatives .Scientific Research Applications

Synthesis and Potential Applications

Synthesis Approaches and Chemical Properties

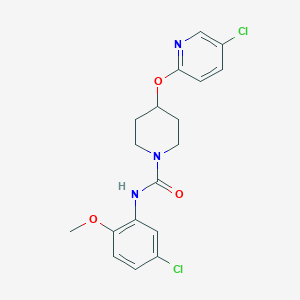

Research into compounds structurally related to 2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide has explored various synthesis methods, showcasing the chemical versatility and potential for generating a wide array of derivatives. For instance, the study by (Deady et al., 2003) delves into the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting the cytotoxic activity against specific cancer cell lines. This illustrates the compound's foundational role in developing potential anticancer agents.

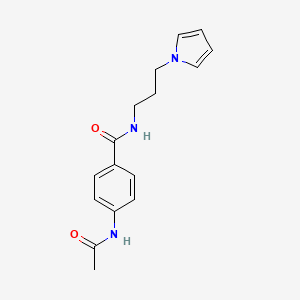

Antimicrobial and Antibacterial Properties

Several studies focus on the antimicrobial and antibacterial capabilities of derivatives similar to this compound. For instance, (Holla et al., 2006) investigates the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, assessing their potential as antimicrobial agents. This research suggests that the compound's structural framework can be leveraged to combat microbial infections.

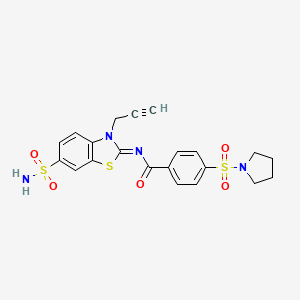

Electrical and Optical Properties

The compound's derivatives also demonstrate significant potential in materials science, particularly in understanding and manipulating their electrical and optical properties. Research by (Zeyada et al., 2016) on 4H-pyrano[3, 2-c] quinoline derivatives reveals insights into their structural and optical properties, paving the way for applications in photovoltaic devices and organic electronics.

Anticorrosive Applications

Additionally, derivatives of this compound have been explored for their anticorrosive properties. (Saraswat & Yadav, 2020) conduct a study on quinoxaline derivatives as corrosion inhibitors, indicating the chemical's potential in protecting metals in acidic environments, showcasing its application in industrial maintenance and preservation.

Mechanism of Action

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells . This makes quinoline an inexhaustible inspiration for the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-11(26)9-23-19(27)12-2-7-17-15(8-12)18-16(10-22-17)20(28)25(24-18)14-5-3-13(21)4-6-14/h2-8,10-11,24,26H,9H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTKHVVXTIGQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-(2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2773005.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773007.png)

![2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol](/img/structure/B2773009.png)

![ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2773017.png)

![6-allyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2773018.png)

![1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol](/img/structure/B2773019.png)

![3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2773020.png)